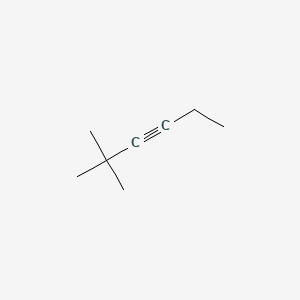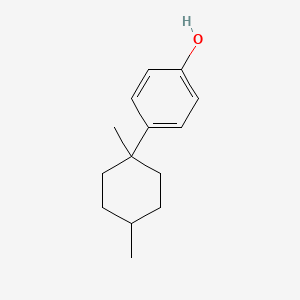
4-(1,4-Dimethylcyclohexyl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1,4-Dimethylcyclohexyl)phenol is an organic compound with the molecular formula C₁₄H₂₀O It is a phenolic compound characterized by a phenol group attached to a cyclohexane ring that is substituted with two methyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,4-Dimethylcyclohexyl)phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of a suitable precursor. For example, the reaction of 4-bromo-1,4-dimethylcyclohexane with phenol in the presence of a base such as sodium hydroxide can yield the desired product. The reaction typically requires heating and may be carried out in a solvent like ethanol or water .
Industrial Production Methods
Industrial production of this compound often involves continuous processes to ensure high yield and purity. One such method includes the diazotization of aniline derivatives followed by decomposition of the diazonium salts in the presence of sulfuric acid . This process is efficient and scalable, making it suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
4-(1,4-Dimethylcyclohexyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction of quinones back to phenols can be achieved using reducing agents such as sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions, such as nitration and bromination, can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromic acid and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nitration typically involves nitric acid, while bromination uses bromine water.
Major Products
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Nitro and bromo derivatives of this compound
Wissenschaftliche Forschungsanwendungen
4-(1,4-Dimethylcyclohexyl)phenol has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as an antiseptic and disinfectant.
Industry: It is used in the production of polymers and resins due to its phenolic structure.
Wirkmechanismus
The mechanism of action of 4-(1,4-Dimethylcyclohexyl)phenol involves its interaction with cellular components. As a phenolic compound, it can disrupt cell membranes and proteins through its ability to form hydrogen bonds and interact with hydrophobic regions . This leads to the denaturation of proteins and disruption of cellular processes, making it effective as an antimicrobial agent .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-tert-Butylphenol
- 4-Phenylphenol
- 4-Cyclohexylphenol
Comparison
4-(1,4-Dimethylcyclohexyl)phenol is unique due to the presence of the dimethylcyclohexyl group, which imparts distinct steric and electronic properties. This makes it more hydrophobic compared to other phenols, potentially enhancing its interaction with lipid membranes and increasing its antimicrobial efficacy .
Eigenschaften
Molekularformel |
C14H20O |
|---|---|
Molekulargewicht |
204.31 g/mol |
IUPAC-Name |
4-(1,4-dimethylcyclohexyl)phenol |
InChI |
InChI=1S/C14H20O/c1-11-7-9-14(2,10-8-11)12-3-5-13(15)6-4-12/h3-6,11,15H,7-10H2,1-2H3 |
InChI-Schlüssel |
BFEWJDSIKIKUKU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCC(CC1)(C)C2=CC=C(C=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


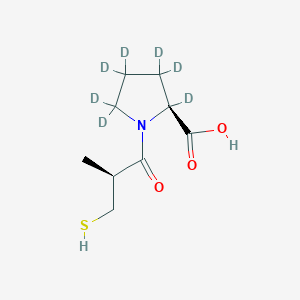

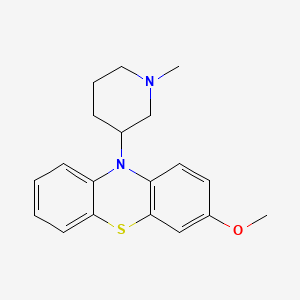
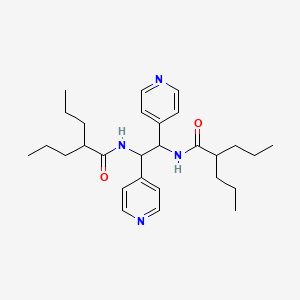
![2,4-Dimethyl-1-[(oxiran-2-yl)methyl]piperazine](/img/structure/B13794973.png)
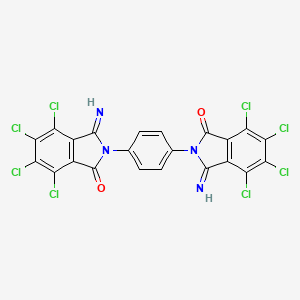
![3,4,7-Triazabicyclo[4.3.1]deca-1(10),2,4,6,8-pentaene](/img/structure/B13794983.png)
![Acetamide,2-[[3-(furan-2-ylmethyl)-3,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL]thio]-N-(2-methoxy-3-dibenzofuranyl)-](/img/structure/B13794987.png)
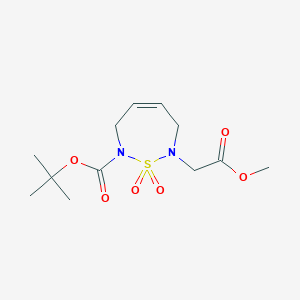
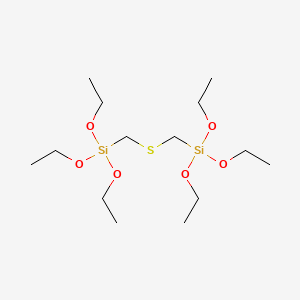
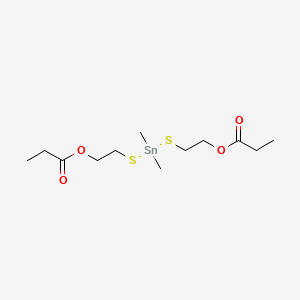
![5-Isobenzofurancarboxylic acid, 3-[4-(diethylamino)-2-ethoxyphenyl]-3-(1-ethyl-2-methyl-1H-indol-3-yl)-1,3-dihydro-1-oxo-, tetradecyl ester](/img/structure/B13795017.png)
![Disodium;7-benzamido-4-hydroxy-3-[[2-methoxy-5-methyl-4-[(4-sulfonatophenyl)diazenyl]phenyl]diazenyl]naphthalene-2-sulfonate](/img/structure/B13795028.png)
